Cas no 1315365-40-2 (tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate)

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate structure
1315365-40-2 structure
商品名:tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
CAS番号:1315365-40-2
MF:C21H23NO3
メガワット:337.412225961685
CID:5178468

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
    • tert-butyl N-[3-(4-phenylmethoxyphenyl)prop-2-ynyl]carbamate
    • tert-Butyl n-(3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl)carbamate
    • Z1209426755
    • tert-butylN-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
    • Carbamic acid, N-[3-[4-(phenylmethoxy)phenyl]-2-propyn-1-yl]-, 1,1-dimethylethyl ester
    • インチ: 1S/C21H23NO3/c1-21(2,3)25-20(23)22-15-7-10-17-11-13-19(14-12-17)24-16-18-8-5-4-6-9-18/h4-6,8-9,11-14H,15-16H2,1-3H3,(H,22,23)
    • InChIKey: VHAFZILPUKCUOL-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC#CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 468
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 4.3

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-78917-0.05g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
0.05g
$155.0 2025-02-20
Enamine
EN300-78917-1.0g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
1.0g
$671.0 2025-02-20
Enamine
EN300-78917-0.5g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
0.5g
$524.0 2025-02-20
Enamine
EN300-78917-0.25g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
0.25g
$331.0 2025-02-20
Enamine
EN300-78917-10.0g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
10.0g
$2884.0 2025-02-20
Enamine
EN300-78917-2.5g
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95.0%
2.5g
$1315.0 2025-02-20
Aaron
AR01AJHU-500mg
tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate
1315365-40-2 95%
500mg
$746.00 2025-02-10
A2B Chem LLC
AV70342-100mg
tert-Butyl n-(3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl)carbamate
1315365-40-2 95%
100mg
$280.00 2024-04-20
A2B Chem LLC
AV70342-250mg
tert-Butyl n-(3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl)carbamate
1315365-40-2 95%
250mg
$384.00 2024-04-20
A2B Chem LLC
AV70342-2.5g
tert-Butyl n-(3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl)carbamate
1315365-40-2 95%
2.5g
$1420.00 2024-04-20

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate 関連文献

tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate (CAS No. 1315365-40-2)

The compound tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate (CAS No. 1315365-40-2) is a specialized organic molecule widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring a benzyloxy group and a prop-2-yn-1-yl moiety, makes it a valuable intermediate in the development of bioactive compounds. Researchers and chemists frequently search for this compound due to its relevance in drug discovery and medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.

In recent years, the demand for tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate has surged, driven by advancements in cancer research and neurodegenerative disease studies. The compound's carbamate and alkyne functionalities provide versatile reactivity, enabling its use in click chemistry and bioconjugation applications. These properties align with trending topics in precision medicine and personalized therapeutics, where modular synthesis approaches are highly sought after.

From a synthetic perspective, CAS No. 1315365-40-2 is often employed as a building block for constructing complex molecular architectures. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, a technique widely adopted in peptide synthesis and small molecule optimization. This feature has garnered attention in AI-driven drug design platforms, where researchers explore novel scaffolds for high-throughput screening.

The compound's benzyloxy substituent further enhances its utility in catalysis and material science. Recent publications highlight its role in developing fluorescent probes and metal-organic frameworks (MOFs), addressing growing interest in bioimaging and sensor technologies. Such applications resonate with current searches for sustainable chemistry solutions and green synthesis methodologies.

Quality control and analytical characterization of tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate typically involve advanced techniques like HPLC, NMR, and mass spectrometry. These methods ensure compliance with stringent pharmaceutical standards, a critical consideration for laboratories focusing on GMP synthesis. The compound's stability under various conditions also makes it a subject of interest in formulation science and drug delivery research.

Emerging trends in computational chemistry have further amplified the relevance of this compound. Molecular docking studies frequently incorporate derivatives of CAS No. 1315365-40-2 to predict binding affinities with protein targets, aligning with popular queries about in silico drug discovery. Additionally, its structural motifs appear in patents related to immunomodulators and enzyme inhibitors, reflecting broader industry shifts toward next-generation therapeutics.

In summary, tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate represents a multifaceted tool for modern chemical research. Its intersection with cutting-edge science and industrial applications ensures continued relevance across academic and commercial sectors. As innovation accelerates in life sciences, this compound will likely remain a key player in addressing complex healthcare challenges through molecular innovation.

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